Ethyl 6-fluoro-5-methylnicotinate Ethyl 6-fluoro-5-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17470076
InChI: InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

Ethyl 6-fluoro-5-methylnicotinate

CAS No.:

Cat. No.: VC17470076

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-fluoro-5-methylnicotinate -

Specification

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name ethyl 6-fluoro-5-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3
Standard InChI Key PQFRESAKJGZALF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(C(=C1)C)F

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 6-fluoro-5-methylnicotinate belongs to the class of nicotinic acid esters, with the systematic IUPAC name ethyl 6-fluoro-5-methylpyridine-3-carboxylate. Its molecular formula is C9H10FNO2\text{C}_9\text{H}_{10}\text{FNO}_2, yielding a molecular weight of 183.18 g/mol. The pyridine ring’s substitution pattern confers distinct electronic properties: the fluorine atom at position 6 enhances electrophilicity, while the methyl group at position 5 introduces steric hindrance. The ethyl ester moiety at position 3 contributes to the compound’s lipophilicity, influencing its solubility and reactivity.

Key physicochemical properties include:

  • Boiling Point: Estimated at 250–270°C (typical for aromatic esters).

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) due to the ester group, with limited aqueous solubility.

  • LogP: Predicted to be ~1.8–2.2, indicating moderate lipophilicity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 6-fluoro-5-methylnicotinate typically involves esterification of the corresponding carboxylic acid precursor, 6-fluoro-5-methylnicotinic acid, with ethanol under acidic conditions. A general protocol includes:

  • Acid-Catalyzed Esterification: Reacting 6-fluoro-5-methylnicotinic acid with excess ethanol in the presence of concentrated sulfuric acid at reflux (80–100°C) for 6–12 hours .

  • Work-Up: Neutralization with a base (e.g., sodium bicarbonate), followed by extraction with dichloromethane and solvent evaporation.

  • Purification: Distillation or recrystallization to isolate the pure ester.

Alternative methods may employ continuous flow chemistry for industrial-scale production, optimizing reaction time and yield .

Industrial Optimization

In industrial settings, automation and process intensification techniques are critical. For example, microwave-assisted synthesis reduces reaction times, while catalytic esterification using immobilized enzymes (e.g., lipases) offers greener alternatives to acid catalysis .

Chemical Reactivity and Functionalization

Reaction Pathways

The compound undergoes characteristic reactions of esters and fluorinated aromatics:

  • Hydrolysis: Under basic or acidic conditions, the ethyl ester hydrolyzes to 6-fluoro-5-methylnicotinic acid.

  • Nucleophilic Substitution: The fluorine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyridine ring .

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the ester to a primary alcohol, yielding 6-fluoro-5-methyl-3-pyridinemethanol.

Stability Considerations

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Ethyl 6-fluoro-5-methylnicotinate serves as a precursor in the synthesis of bioactive molecules. For example:

  • Anticancer Agents: Fluoropyridines are intermediates in drugs targeting kinase pathways .

  • Neurological Therapeutics: Nicotinic acid derivatives are explored as potassium channel (KV_\text{V}7) openers for pain and epilepsy .

Structure-Activity Relationships (SAR)

  • The fluorine atom improves metabolic stability and binding affinity to target proteins.

  • The methyl group modulates steric interactions, potentially reducing off-target effects.

  • The ethyl ester enhances membrane permeability, acting as a prodrug moiety .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
Ethyl nicotinateLacks fluorine and methyl groupsTopical analgesics
6-Fluoronictotinic acidCarboxylic acid instead of esterMetal chelation, enzyme inhibition
RetigabineTriaminoaryl scaffold (discontinued)KV_\text{V}7 channel opener

The unique substitution pattern of ethyl 6-fluoro-5-methylnicotinate balances electronic and steric effects, making it superior in contexts requiring targeted reactivity .

Future Directions and Research Opportunities

  • Prodrug Development: Leveraging the ethyl ester for controlled drug release.

  • Targeted Fluorination: Exploring late-stage fluorination to optimize synthesis.

  • Computational Modeling: Predicting bioactivity and toxicity profiles in silico.

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